CPTH2 hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

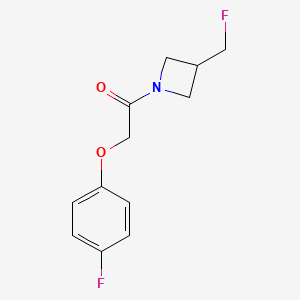

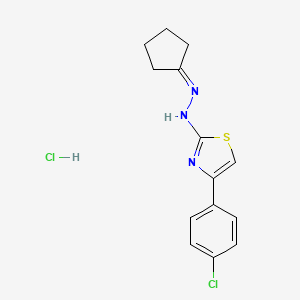

CPTH2 hydrochloride is an inhibitor of Histone Acetyltransferases (HATs), specifically Gcn5 . HATs are known to add acetyl groups to specific lysine residues of histone H3 and H4 N-termini, which can increase the accessibility of the underlying chromatin at specific genes or vast regions of the genome .

Synthesis Analysis

The synthesis of this compound involves a specific chemical-genetic interaction between CPTH2 and HAT Gcn5p. CPTH2 has been found to inhibit an in-vitro HAT reaction, which could be reverted by increasing the concentration of histone H3 .Molecular Structure Analysis

The molecular formula of this compound is C14H14ClN3S • HCl . The molecular weight is 328.3 .Chemical Reactions Analysis

CPTH2 selectively inhibits the acetylation of histone H3 by Gcn5 . It has been found to decrease the acetylation of bulk histone H3 at the specific H3-AcK14 site in vivo .Physical And Chemical Properties Analysis

This compound is a crystalline solid . It has a solubility of ≤5mg/ml in ethanol, 16mg/ml in DMSO, and 5mg/ml in dimethyl formamide .科学的研究の応用

1. Avian Pest Control Research

CPTH2 hydrochloride, also known as 3-chloro-4-methylaniline hydrochloride or DRC-1339, is extensively used in avian pest control research. Goldade et al. (2019) developed a gas chromatography-tandem mass spectrometry method to determine CPTH2 residue levels in avian tissues. This method aids in assessing the impact of CPTH2 on pest bird species, particularly red-winged blackbirds, thereby contributing to agricultural crop protection strategies (Goldade, Kim, Carlson, & Volker, 2019).

2. Chromatin Modification Studies

In the realm of genetics and cell biology, CPTH2 is recognized for its role in chromatin modification. Chimenti et al. (2009) identified CPTH2 as a histone acetyltransferase inhibitor. Their study demonstrated that CPTH2 specifically inhibits the Gcn5p dependent functional network in vitro and in vivo, highlighting its potential in epigenetic research (Chimenti, Bizzarri, Maccioni, Secci, Bolasco, Chimenti, Fioravanti, Granese, Carradori, Tosi, Ballario, Vernarecci, & Filetici, 2009).

3. Ecotoxicological Impact Assessment

CPTH2's ecotoxicological impact is another area of focus. Stahl et al. (2002) enhanced a method for quantifying CPTH2 in bird tissues to assess the environmental impact of its use. Their work contributes to understanding the effects of CPTH2 on non-targeted bird species, thus informing wildlife conservation and environmental safety measures (Stahl, Custer, Pochop, & Johnston, 2002).

4. Formulation Optimization in Pesticide Research

Johnston et al. (2006) developed a probabilistic model to optimize the formulation and baiting strategies for CPTH in pesticide application. This research is crucial in enhancing the efficacy of CPTH as an avicide while minimizing its environmental footprint (Johnston, Cummings, Kohler, Stahl, Holmes, & Hart, 2006).

5. Chemical Degradation and Transformation Studies

The study of chemical degradation and transformation is another significant application. Research on the hydrodechlorination reactivity of chlorophenols, including compounds similar to CPTH2, provides insights into the environmental fate and degradation pathways of such chemicals. Xia et al. (2009) explored the hydrodechlorination of monochlorophenols in aqueous solutions, which is pertinent to understanding the environmental behavior of CPTH2 and similar compounds (Xia, Liu, Xu, Yu, Qin, & Liang, 2009).

作用機序

特性

IUPAC Name |

4-(4-chlorophenyl)-N-(cyclopentylideneamino)-1,3-thiazol-2-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14ClN3S.ClH/c15-11-7-5-10(6-8-11)13-9-19-14(16-13)18-17-12-3-1-2-4-12;/h5-9H,1-4H2,(H,16,18);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODVWZAKKCNHATB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(=NNC2=NC(=CS2)C3=CC=C(C=C3)Cl)C1.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15Cl2N3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(4-Chlorophenyl)-4-{3-[(2,6-dimethylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}butane-1,4-dione](/img/structure/B2653717.png)

![2-Oxobenzo[d][1,3]oxathiol-5-yl 3-chlorobenzoate](/img/structure/B2653718.png)

![4-(dimethylamino)-N-{4-[(5-phenyl-1,3,4-oxadiazol-2-yl)methoxy]phenyl}benzamide](/img/structure/B2653719.png)

![N-(3-(1-propyl-1H-benzo[d]imidazol-2-yl)propyl)benzamide hydrochloride](/img/structure/B2653723.png)

![N-(2,6-dimethylphenyl)-2-(7-(furan-2-yl)-4-oxo-2-(piperidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2653725.png)

![5,7-dimethyl-3-[(1E)-{[({[(2E)-3-phenylprop-2-en-1-yl]sulfanyl}methanimidoyl)amino]imino}methyl]-4H-chromen-4-one hydrobromide](/img/structure/B2653732.png)

![N-(2-(2,3-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-nitrobenzamide](/img/structure/B2653735.png)